molecular formula C32H36N2O6S2 B331554 ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-{[4-({[3-(ETHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B331554
M. Wt: 608.8 g/mol
InChI Key: ZSVZANCQHFRKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) is a complex organic compound with a unique structure that includes multiple aromatic rings and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of the core benzene-1,4-diylbis(carbonylimino) structure, followed by the introduction of the tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate groups. Common reagents used in these reactions include diethyl malonate, bromine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate: A structurally similar compound with different aromatic ring substitutions.

    Diethyl 2,2’-[benzene-1,2-diylbis(carbonylimino)]dibenzoate: Another analog with variations in the positioning of the aromatic rings.

Uniqueness

Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) is unique due to its specific structural features, including the tetrahydro-4H-cyclohepta[b]thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H36N2O6S2

Molecular Weight

608.8 g/mol

IUPAC Name

ethyl 2-[[4-[(3-ethoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C32H36N2O6S2/c1-3-39-31(37)25-21-11-7-5-9-13-23(21)41-29(25)33-27(35)19-15-17-20(18-16-19)28(36)34-30-26(32(38)40-4-2)22-12-8-6-10-14-24(22)42-30/h15-18H,3-14H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

ZSVZANCQHFRKLH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OCC

Origin of Product

United States

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